6-Fluoro-1-テトラロン

概要

説明

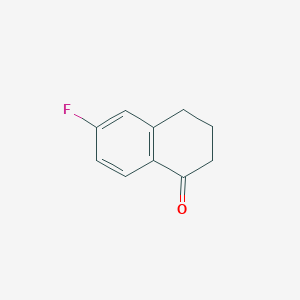

6-Fluoro-1-tetralone, also known by its IUPAC name 6-fluoro-3,4-dihydro-1(2H)-naphthalenone, is a chemical compound with the molecular formula C10H9FO. It is a colorless or white to pale-brown solid or liquid . This compound belongs to the class of naphthalenone derivatives.

Molecular Structure Analysis

The molecular structure of 6-Fluoro-1-tetralone consists of a naphthalene ring system with a fluorine atom attached at the 6-position. The compound exists as a bicyclic structure with a carbonyl group (C=O) in the ring .

Physical And Chemical Properties Analysis

科学的研究の応用

医薬品化学における生物学的役割

6-Fluoro-1-テトラロンを含むカルコンは、多くの薬理学的および生物学的活性のため、有望な合成子および医薬品的に重要な生体活性足場です . カルコンは、抗菌活性、抗癌活性、抗結核活性、抗酸化活性、抗炎症活性、抗リーシュマニア活性、その他の重要な生物学的活性を有することが知られています .

複素環式化合物の合成における役割

6-Fluoro-1-テトラロンを含むカルコンは、高い治療の可能性と良好な薬理学的プロファイルを有するさまざまな新規複素環式化合物の合成のための良好な合成子です . カルコン環の構造修飾により、新規医薬品の開発に役立つ高度な多様性が実現しました .

抗菌活性

6-Fluoro-1-テトラロンなどのカルコンは、抗菌活性を含む幅広い生物学的活性について十分に文書化されています .

抗癌活性

6-Fluoro-1-テトラロンを含むカルコンは、抗癌活性を示すことが判明しています .

抗酸化活性

6-Fluoro-1-テトラロンなどのカルコンは、抗酸化活性を示すことが判明しています .

抗炎症活性

6-Fluoro-1-テトラロンを含むカルコンは、抗炎症活性を示すことが判明しています .

ウイルス性疾患の治療における役割

カルコン誘導体は、ウイルス性疾患の治療に広く用いられています .

化粧品製剤における使用

Safety and Hazards

作用機序

- One possibility is that it may affect neurotransmitter systems, similar to other antidepressant compounds. For instance, selective serotonin reuptake inhibitors (SSRIs) target serotonin transporters, prolonging serotonin availability in the synaptic space .

Target of Action

Action Environment

生化学分析

Biochemical Properties

6-Fluoro-1-tetralone plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially leading to changes in the cellular redox state. Additionally, 6-Fluoro-1-tetralone can bind to certain proteins, altering their conformation and function. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds .

Cellular Effects

6-Fluoro-1-tetralone exerts various effects on different types of cells and cellular processes. In cancer cells, it has been found to induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins. This compound can also influence cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. In neuronal cells, 6-Fluoro-1-tetralone has been observed to modulate neurotransmitter release and synaptic plasticity, potentially affecting cognitive functions .

Molecular Mechanism

The molecular mechanism of action of 6-Fluoro-1-tetralone involves its binding interactions with various biomolecules. It can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation. For instance, 6-Fluoro-1-tetralone has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. Additionally, 6-Fluoro-1-tetralone can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Fluoro-1-tetralone can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term studies have shown that 6-Fluoro-1-tetralone can have sustained effects on cellular function, such as prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .

Dosage Effects in Animal Models

The effects of 6-Fluoro-1-tetralone vary with different dosages in animal models. At low doses, this compound has been found to exhibit minimal toxicity and can effectively modulate biochemical pathways without causing adverse effects. At higher doses, 6-Fluoro-1-tetralone can induce toxic effects, such as hepatotoxicity and neurotoxicity. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications. Studies in animal models have also shown that chronic exposure to high doses of 6-Fluoro-1-tetralone can lead to cumulative toxicity and long-term health effects .

Metabolic Pathways

6-Fluoro-1-tetralone is involved in various metabolic pathways, including those related to its biotransformation and elimination. It is primarily metabolized by cytochrome P450 enzymes, which convert it into hydroxylated and conjugated metabolites. These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, facilitating their excretion from the body. The metabolic pathways of 6-Fluoro-1-tetralone can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Transport and Distribution

The transport and distribution of 6-Fluoro-1-tetralone within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can limit its intracellular accumulation. Additionally, 6-Fluoro-1-tetralone can bind to plasma proteins, such as albumin, affecting its distribution and bioavailability. The localization and accumulation of 6-Fluoro-1-tetralone in specific tissues can influence its therapeutic and toxic effects .

Subcellular Localization

The subcellular localization of 6-Fluoro-1-tetralone can impact its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus. Its localization can be influenced by targeting signals and post-translational modifications, such as phosphorylation and ubiquitination. The subcellular distribution of 6-Fluoro-1-tetralone can affect its interactions with specific biomolecules and its overall biochemical effects .

特性

IUPAC Name |

6-fluoro-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYZZEHPEKDFEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565336 | |

| Record name | 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

703-67-3 | |

| Record name | 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

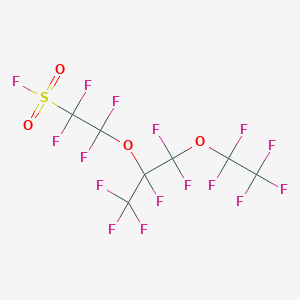

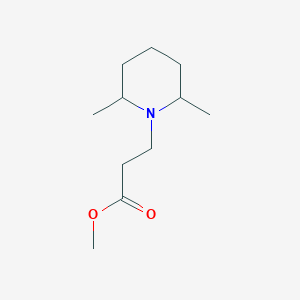

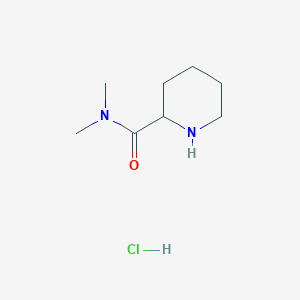

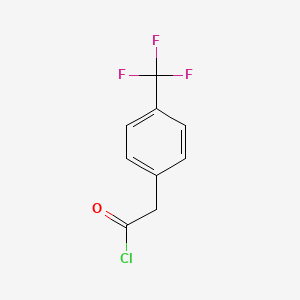

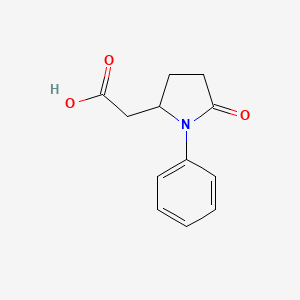

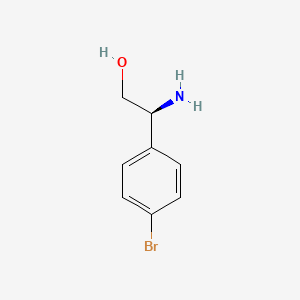

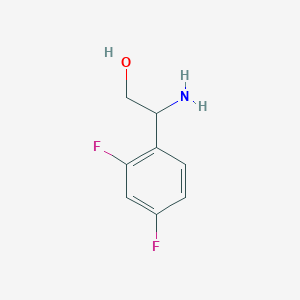

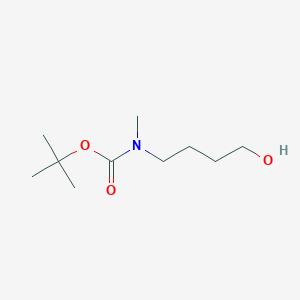

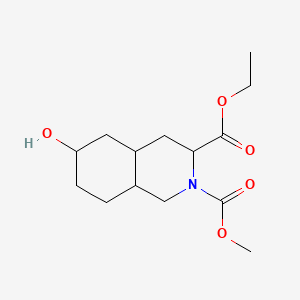

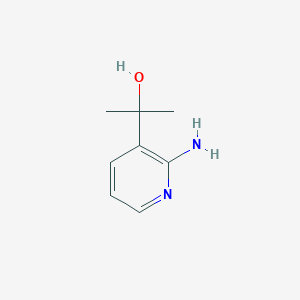

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。